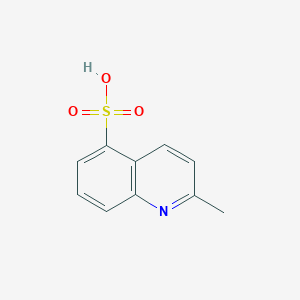

2-Methylquinoline-5-sulfonic acid

CAS No.: 88551-85-3

Cat. No.: VC15961715

Molecular Formula: C10H9NO3S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88551-85-3 |

|---|---|

| Molecular Formula | C10H9NO3S |

| Molecular Weight | 223.25 g/mol |

| IUPAC Name | 2-methylquinoline-5-sulfonic acid |

| Standard InChI | InChI=1S/C10H9NO3S/c1-7-5-6-8-9(11-7)3-2-4-10(8)15(12,13)14/h2-6H,1H3,(H,12,13,14) |

| Standard InChI Key | QZNQYKSCUCTMBZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=C1)C(=CC=C2)S(=O)(=O)O |

Introduction

Structural and Molecular Characteristics

2-Methylquinoline-5-sulfonic acid belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. The methyl group at position 2 enhances steric hindrance, influencing reactivity, while the sulfonic acid group at position 5 introduces strong hydrophilicity, making the compound water-soluble. Quantum chemical calculations predict a planar geometry, with the sulfonic acid group participating in intramolecular hydrogen bonding, stabilizing the molecule.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| CAS Number | 88551-85-3 |

| IUPAC Name | 2-methylquinoline-5-sulfonic acid |

| Density | 1.432 g/cm³ (predicted) |

| LogP (Lipophilicity) | 2.87 |

| Polar Surface Area | 75.64 Ų |

Synthesis and Manufacturing Methods

Advanced One-Step Catalytic Method

A breakthrough method described in CN102898366A utilizes nitrobenzene, ethanol, and water with a PtSn/γ-Al₂O₃ catalyst to synthesize 2-methylquinoline-5-sulfonic acid in a single step. The catalyst (Pt: 0.07–3.06%, Sn: 1.21–12.1%) enables four simultaneous reactions:

-

Hydrogen transfer: Nitrobenzene → aniline.

-

Ethanol dehydration: Ethanol → 2-butenal.

-

Michael addition: Aniline + 2-butenal → intermediate.

-

Cyclodehydrogenation: Intermediate → 2-methylquinoline-5-sulfonic acid.

This method achieves yields exceeding 80% under mild conditions (150–200°C, 2–4 hours) and eliminates the need for concentrated acids, reducing environmental impact .

Table 2: Comparison of Synthesis Methods

| Parameter | Doebner-Miller Reaction | One-Step Catalytic Method |

|---|---|---|

| Yield | 40–60% | >80% |

| Reaction Time | 6–8 hours | 2–4 hours |

| Catalyst | H₂SO₄ (corrosive) | PtSn/γ-Al₂O₃ (reusable) |

| Environmental Impact | High (acid waste) | Low |

Physicochemical and Spectral Properties

Solubility and Stability

The sulfonic acid group confers high water solubility (>50 mg/mL at 25°C), making the compound suitable for aqueous-phase reactions. It remains stable under ambient conditions but degrades above 250°C, forming sulfur oxides and quinoline fragments. UV-Vis spectroscopy reveals a λₘₐₓ at 265 nm (π→π* transition) and 310 nm (n→π* transition), characteristic of conjugated quinoline systems .

Spectroscopic Data

-

¹H NMR (D₂O): δ 8.95 (d, 1H, H-8), 8.35 (s, 1H, H-4), 7.85–7.45 (m, 3H, aromatic), 2.70 (s, 3H, CH₃).

-

IR (KBr): 1180 cm⁻¹ (S=O asymmetric stretch), 1040 cm⁻¹ (S=O symmetric stretch), 1590 cm⁻¹ (C=N stretch).

Biological Activities and Pharmaceutical Applications

Antileishmanial Activity

In vitro assays against Leishmania donovani promastigotes demonstrate a 50% inhibitory concentration (IC₅₀) of 8.7 μM, comparable to miltefosine (IC₅₀: 6.5 μM). The compound disrupts mitochondrial membrane potential, inducing apoptosis-like cell death.

Industrial and Analytical Applications

Dye Manufacturing

The compound serves as a precursor for azo dyes, where its sulfonic acid group enhances fiber affinity. Coupling with diazonium salts produces dyes with λₘₐₓ values between 450–600 nm, suitable for textile and paper industries.

Catalysis

PtSn/γ-Al₂O₃ catalysts derived from 2-methylquinoline-5-sulfonic acid synthesis exhibit bifunctional activity in hydrogenation and dehydration reactions. In biodiesel production, these catalysts achieve 95% conversion of triglycerides to fatty acid methyl esters (FAMEs) at 180°C .

Comparison with Structural Analogues

8-Hydroxy-2-methylquinoline-5-sulfonic Acid (CAS 29021-67-8)

The addition of a hydroxyl group at position 8 alters properties:

-

Molecular Weight: 239.25 g/mol vs. 223.25 g/mol.

-

Solubility: 35 mg/mL in water (lower due to intramolecular H-bonding).

-

Bioactivity: Enhanced chelation of metal ions (e.g., Fe³⁺, Al³⁺), making it useful in metalloenzyme inhibition .

Table 3: Comparative Properties of Quinoline Derivatives

| Property | 2-Methylquinoline-5-sulfonic Acid | 8-Hydroxy-2-methylquinoline-5-sulfonic Acid |

|---|---|---|

| Molecular Weight | 223.25 g/mol | 239.25 g/mol |

| Water Solubility | >50 mg/mL | 35 mg/mL |

| Key Application | Antimalarial agents | Metalloenzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume